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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585

This technical guide provides an in-depth overview of BAY1163877, also known as rogaratinib,
a potent and selective pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor, and its
investigation in the context of urothelial carcinoma (UC). This document is intended for
researchers, scientists, and drug development professionals, offering a consolidated resource
on the compound's mechanism of action, clinical trial data, and key experimental
methodologies.

Core Concept: Mechanism of Action

Rogaratinib is an orally administered, small-molecule inhibitor that selectively targets the ATP-
binding pocket of FGFRs 1, 2, 3, and 4.[1][2][3] Dysregulation of the FGFR signaling pathway,
through mechanisms like gene amplification, mutations, or fusions, is a known oncogenic driver
in various malignancies, including urothelial carcinoma.[4][5][6] By inhibiting the kinase activity
of FGFRs, rogaratinib blocks the phosphorylation of the receptors and downstream signaling
cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell
proliferation, survival, and angiogenesis.[1][2][6][7][8] Preclinical studies have shown that the
anti-proliferative effects of rogaratinib are mediated by the inhibition of the FGFR/ERK pathway.

[2][6]
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Caption: Mechanism of Action of Rogaratinib on the FGFR Signaling Pathway.

Clinical Development in Urothelial Carcinoma

Rogaratinib has been evaluated in several clinical trials for patients with locally advanced or
metastatic urothelial carcinoma, most notably the FORT-1 and FORT-2 studies. A key aspect of
these trials was the selection of patients based on the overexpression of FGFR1 or FGFR3
MRNA in tumor tissue.[9][10][11]

FORT-1: Rogaratinib Monotherapy vs. Chemotherapy

The FORT-1 trial was a Phase II/lll, randomized, open-label study comparing the efficacy and
safety of rogaratinib with standard chemotherapy in patients with FGFR1/3 mRNA-positive
locally advanced or metastatic UC who had received prior platinum-containing chemotherapy.
[91[10][12]
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Caption: Workflow of the FORT-1 Clinical Trial.
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Efficacy Results (FORT-1, Phase II)

The interim analysis of the Phase Il portion of the study found comparable efficacy between
rogaratinib and chemotherapy, which led to the discontinuation of the trial before progression to
Phase II1.[9][12] An exploratory analysis suggested that patients with FGFR3 DNA alterations

may derive a greater benefit from rogaratinib.[9][10]

Endpoint

Rogaratinib (n=87)

Chemotherapy
(n=88)

Details

Objective Response
Rate (ORR)

20.79%[4][9][10]

19.3%[4][9][10]

Rate Difference = 1.4;
one-sided p = 0.56[9]
[13]

Median Overall
Survival (OS)

8.3 months[4][9][10]

9.8 months[4][9][10]

HR = 1.11 (95% ClI,
0.71-1.72)[9][10]

Median Progression-
Free Survival (PFS)

2.7 months[13]

2.9 months[13]

Median Duration of

Response

4.9 months[9]

5.8 months[9]

ORR in FGFR3 DNA
Alteration Subgroup

52.4% (n=21)[9][10]

26.7% (n=15)[9][10]

Exploratory analysis

Safety and Tolerability (FORT-1)

Rogaratinib demonstrated a manageable safety profile. The most common treatment-emergent

adverse events (TEAES) were gastrointestinal toxicities and hyperphosphatemia.[4]
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Adverse Event (AE) Rogaratinib (n=86) Chemotherapy (n=82)
Grade 3 TEAEs 43.0%][4][9] 39.0%[4][9]
Grade 4 TEAEs 4.7%[4][9] 18.3%[4][9]
Diarrhea (55.8%), o )
Most Common Any-Grade ] Constipation (35.4%), Diarrhea
Hyperphosphatemia (45.3%),
TEAEs (23.2%), Nausea (23.2%)[4]

Nausea (32.6%)[4]

Retinal Disorders (Grade =2) 7.0%[9] 0%][9]

FORT-2: Rogaratinib in Combination with Atezolizumab

The FORT-2 trial was a Phase Ib/ll study evaluating rogaratinib in combination with the PD-L1
inhibitor atezolizumab as a first-line treatment for cisplatin-ineligible patients with locally
advanced or metastatic UC and FGFR1/3 mRNA overexpression.[14]

Efficacy Results (FORT-2, Phase Ib)

The combination therapy showed promising efficacy, particularly at the recommended Phase 2
dose (RP2D) of rogaratinib 600 mg twice daily.[14] Notably, responses were observed
irrespective of PD-L1 expression or FGFR3 gene alteration status.[15]

) Rogaratinib 600 mg + Rogaratinib 800 mg +
Endpoint . .
Atezolizumab (n=26) Atezolizumab (n=11)

Objective Response Rate
53.8%][5][14]

(ORR)
Complete Response (CR) 15% (4 patients)[5][14]
Disease Control Rate (DCR) 76.9%][14]
Median Progression-Free
) 7.5 months[14] 2.1 months[14]
Survival (PFS)
Median Overall Survival (OS) 16.8 months[14] 8.3 months[14]

Safety and Tolerability (FORT-2)
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The combination of rogaratinib and atezolizumab had a manageable safety profile with no
unexpected signals.[14][15] The 600 mg dose of rogaratinib was better tolerated than the 800
mg dose.[14][15]

Adverse Event (AE) Rogaratinib 600 mg (n=26) Rogaratinib 800 mg (n=11)

Reported in 73% of all patients
(n=27/37)[14]

Grade =3 TEAEs

TEAESs leading to

) ] ] 27%][14] 55%[14]
Discontinuation

Diarrhea (62%),
Hyperphosphatemia (51%),
Fatigue (41%)[5][14]

Most Common Any-Grade
TEAESs (Overall)

Key Experimental Protocols
Patient Selection and Biomarker Analysis

A critical component of the rogaratinib clinical development program was the prospective
screening for FGFR pathway alterations.

« Inclusion Criteria: Patients were required to have histologically or cytologically confirmed
locally advanced or metastatic urothelial carcinoma.[4] For the FORT-1 trial, patients must
have progressed after at least one prior platinum-containing regimen.[10] For the FORT-2
trial, patients were cisplatin-ineligible and had not received prior systemic therapy for
metastatic disease.[11]

o Biomarker Screening: All patients underwent mandatory testing for FGFR1 and FGFR3
MRNA expression on archival or fresh tumor biopsy tissue.[9]

o Methodology (RNA in situ hybridization - RNA-ISH): The expression of FGFR1 and FGFR3
MRNA was determined centrally using an RNA in situ hybridization (RNA-ISH) test,
specifically the RNAscope assay.[11] Patients were considered "FGFR-positive" and eligible
for enrollment if their tumor samples showed high levels of FGFR1 or FGFR3 mRNA.[11]

Dosing and Administration
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» Rogaratinib (Monotherapy - FORT-1): 800 mg administered orally twice daily in continuous 3-
week cycles.[9][10][12]

e Rogaratinib (Combination Therapy - FORT-2): Started at 800 mg orally twice daily, with a
subsequent determination of the recommended Phase 2 dose (RP2D) at 600 mg orally twice
daily due to better tolerability.[14] Dose reductions were permitted for clinically significant

adverse events.[15]

e Atezolizumab (Combination Therapy - FORT-2): 1200 mg administered intravenously on day
1 of each 21-day cycle.[14][15]

Efficacy and Safety Assessment

o Tumor Response: Assessed by investigators according to the Response Evaluation Criteria
in Solid Tumors, version 1.1 (RECIST v1.1).[16]

o Adverse Events: Monitored and graded according to the National Cancer Institute Common
Terminology Criteria for Adverse Events, version 4.03 (CTCAE v4.03).[16]

Conclusion

BAY1163877 (rogaratinib) is a selective pan-FGFR inhibitor that has demonstrated clinical
activity in patients with urothelial carcinoma characterized by FGFR mRNA overexpression. In
the FORT-1 trial, rogaratinib showed efficacy comparable to standard chemotherapy with a
manageable safety profile.[9][10] Exploratory analyses suggest a potentially greater benefit in
patients with co-existing FGFR3 DNA alterations.[9][10] The FORT-2 trial indicated that
rogaratinib in combination with atezolizumab is a promising regimen for cisplatin-ineligible
patients, with notable efficacy even in tumors with low PD-L1 expression, suggesting a broader
potential benefit.[14][15] The research underscores the feasibility and importance of biomarker-
driven patient selection in urothelial carcinoma to identify those most likely to respond to
targeted therapies like rogaratinib.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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